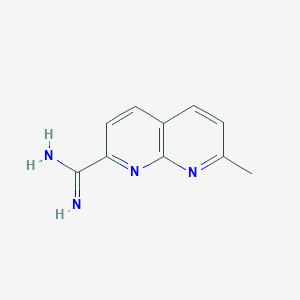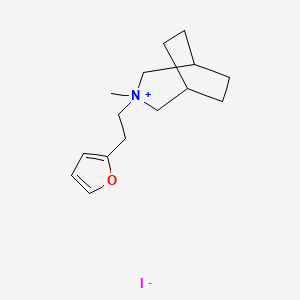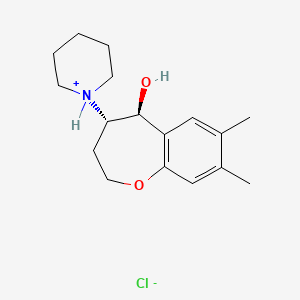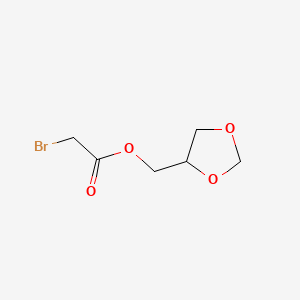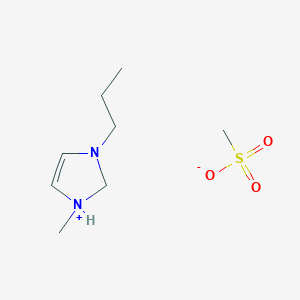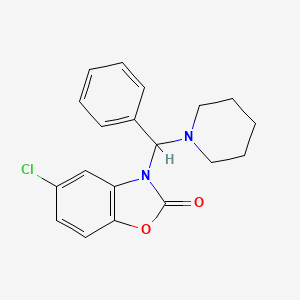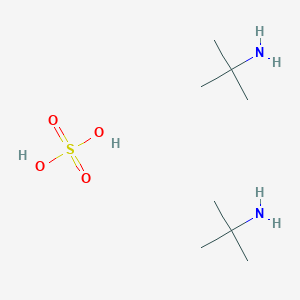
2-methylpropan-2-amine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylpropan-2-amine, also known as tert-butylamine, is an organic compound with the formula (CH₃)₃CNH₂. It is a primary amine where the nitrogen atom is bonded to a tertiary carbon atom. Sulfuric acid, with the formula H₂SO₄, is a highly corrosive strong mineral acid. The combination of 2-methylpropan-2-amine and sulfuric acid can lead to various chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylpropan-2-amine can be synthesized through several methods. One common method involves the reaction of isobutene with ammonia in the presence of a catalyst. Another method includes the reduction of tert-butyl nitrite with hydrogen in the presence of a metal catalyst.
Sulfuric acid is industrially produced by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form H₂SO₄.
Industrial Production Methods
In industrial settings, 2-methylpropan-2-amine is produced by the amination of isobutene using ammonia. This process typically occurs at high temperatures and pressures in the presence of a catalyst. Sulfuric acid is produced on a large scale using the contact process, which is highly efficient and widely used in the chemical industry.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butylamine oxide.
Reduction: It can be reduced to form tert-butylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Sulfuric acid is a strong acid and a powerful dehydrating agent. It can react with organic compounds to form sulfonic acids, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Common reagents include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: Tert-butylamine oxide.
Reduction: Tert-butylamine.
Substitution: Various tert-butyl derivatives.
Aplicaciones Científicas De Investigación
2-Methylpropan-2-amine and sulfuric acid have numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Used in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Used in the production of drugs and other therapeutic agents.
Industry: Used in the production of rubber accelerators, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-methylpropan-2-amine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. Sulfuric acid acts as a strong acid and dehydrating agent, facilitating the formation of sulfonic acids and other derivatives through protonation and dehydration reactions.
Comparación Con Compuestos Similares
2-Methylpropan-2-amine can be compared with other primary amines such as methylamine and ethylamine. Its unique structure, with a tertiary carbon atom bonded to the nitrogen, gives it distinct reactivity and steric properties. Sulfuric acid can be compared with other strong acids like hydrochloric acid (HCl) and nitric acid (HNO₃), but its strong dehydrating properties and ability to form sulfonic acids make it unique.
List of Similar Compounds
Primary Amines: Methylamine, ethylamine, propylamine.
Strong Acids: Hydrochloric acid, nitric acid, phosphoric acid.
Propiedades
Número CAS |
63302-54-5 |
|---|---|
Fórmula molecular |
C8H24N2O4S |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
2-methylpropan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C4H11N.H2O4S/c2*1-4(2,3)5;1-5(2,3)4/h2*5H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
JZHIWRJMRVFHOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N.CC(C)(C)N.OS(=O)(=O)O |
Números CAS relacionados |
75-64-9 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


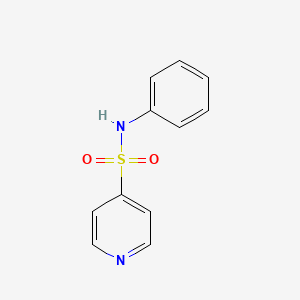
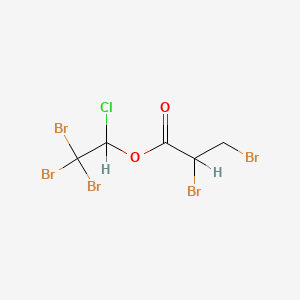
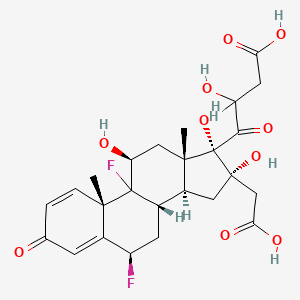
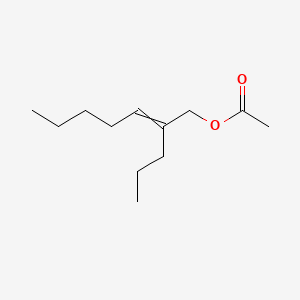
![6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridin-2-ium;chloride](/img/structure/B13758034.png)
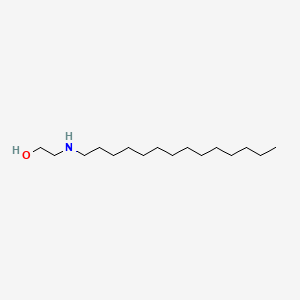
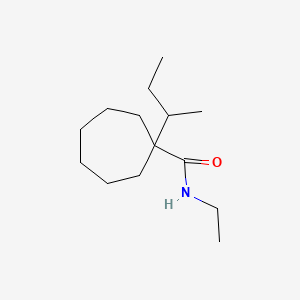
![Octadecanamide, N-[2-[(2-cyanoethyl)[2-[(2-cyanoethyl)amino]ethyl]amino]ethyl]-](/img/structure/B13758041.png)
